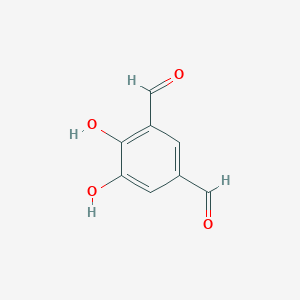

1,2-Dihydroxy-3,5-diformylbenzene

Description

Contextualization within Aromatic Dialdehyde (B1249045) Chemistry

Aromatic dialdehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with two aldehyde (-CHO) groups. The isomers of benzenedicarbaldehyde, such as isophthalaldehyde (B49619) (1,3-diformylbenzene) and terephthalaldehyde (B141574) (1,4-diformylbenzene), are fundamental examples. wikipedia.orgwikipedia.org These molecules are bifunctional, meaning their two formyl groups can participate in reactions to form larger structures. wikipedia.org A common reaction is the formation of Schiff bases through condensation with primary amines. wikipedia.orgwikipedia.org

1,2-Dihydroxy-3,5-diformylbenzene belongs to a more specialized subclass: hydroxylated aromatic dialdehydes. The presence of both hydroxyl and formyl groups on the aromatic ring introduces new possibilities for reactivity and intermolecular interactions. The specific arrangement of these functional groups—two adjacent hydroxyls and two meta-positioned formyls—dictates the compound's unique chemical behavior and potential applications in chelation, polymer chemistry, and as a precursor for more complex molecules.

Significance of Dihydroxy-Diformylbenzene Derivatives in Organic Synthesis and Materials Science

The broader family of dihydroxy-diformylbenzene derivatives is crucial in the development of advanced materials and complex organic structures. Isomers such as 2,3-dihydroxyterephthalaldehyde (B2954148) and 2,5-dihydroxyterephthalaldehyde (B1588973) are prominent as building blocks, or "linkers," in the synthesis of Covalent Organic Frameworks (COFs). chemicalbook.comtcichemicals.combldpharm.com COFs are porous, crystalline polymers with ordered structures, and the geometry of the aldehyde linkers is critical in defining the final framework's topology and properties. wikipedia.orgtcichemicals.com

The bifunctional nature of these dialdehydes allows for the formation of polymers through reactions with di- or triamines. wikipedia.org Furthermore, derivatives of aromatic aldehydes are key intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. wikipedia.orgnih.gov For instance, the reactivity of the formyl groups is exploited in carbon-carbon bond-forming reactions and in the synthesis of complex heterocyclic systems. nih.gov The hydroxyl groups can modulate solubility, participate in hydrogen bonding to direct crystal engineering, and act as coordination sites for metal ions.

Scope and Research Imperatives for 1,2-Dihydroxy-3,5-diformylbenzene

The specific substitution pattern of 1,2-Dihydroxy-3,5-diformylbenzene presents distinct research opportunities. The primary research imperatives for this compound are centered on its use as a specialized monomer and synthetic precursor.

Key Research Areas:

Covalent Organic Frameworks (COFs) and Polymers: A major focus is on utilizing this molecule as a monomer in the synthesis of novel COFs and other polymers. The meta-disposed aldehyde groups, combined with the adjacent dihydroxy functionality (a catechol unit), can lead to frameworks with unique pore environments and functionalities compared to those derived from its isomers.

Coordination Chemistry: The catechol moiety is a well-known chelating agent for various metal ions. Research is directed towards creating novel metal-organic complexes and Metal-Organic Frameworks (MOFs) where 1,2-dihydroxy-3,5-diformylbenzene acts as a multifunctional ligand, with potential applications in catalysis and sensing.

Supramolecular Chemistry: The capacity for both hydrogen bonding (via -OH groups) and covalent bond formation (via -CHO groups) makes it an excellent candidate for constructing complex supramolecular assemblies and molecular cages.

Precursor for Heterocyclic Synthesis: The compound serves as a starting material for synthesizing complex, functionalized heterocyclic compounds, which are core structures in many biologically active molecules and functional materials.

A known synthetic route to obtain 4,5-dihydroxyisophthalaldehyde involves the Duff reaction or a similar formylation of catechol. chemicalbook.com One documented method involves reacting catechol with urotropine in the presence of an acid. chemicalbook.com

Table 2: Example Synthesis of 1,2-Dihydroxy-3,5-diformylbenzene

| Reactants | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catechol, Urotropine | Trifluoroacetic acid, Reflux at 80°C for 5 hours | 4,5-Dihydroxyisophthalaldehyde | 50% | chemicalbook.com |

Future research will likely focus on optimizing synthetic routes to improve yield and exploring the full potential of this versatile molecule in creating new materials and complex chemical architectures.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-6(4-10)8(12)7(11)2-5/h1-4,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJVWIUMDDXVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dihydroxy 3,5 Diformylbenzene and Analogues

Established Synthetic Pathways to 1,2-Dihydroxy-3,5-diformylbenzene

The synthesis of 1,2-dihydroxy-3,5-diformylbenzene, also known as 4,5-dihydroxyisophthalaldehyde, is primarily achieved through multi-step strategies that often begin with catechol or its derivatives. acs.orgmdma.ch These established pathways provide a reliable, albeit sometimes low-yielding, route to the target molecule.

Multi-Step Synthetic Strategies (e.g., formylation of catechols)

A common and direct method for synthesizing 1,2-dihydroxy-3,5-diformylbenzene involves the formylation of catechol. acs.org One specific protocol involves reacting catechol with urotropine (hexamethylenetetramine) in the presence of trifluoroacetic acid. acs.org The mixture is refluxed at 80°C for five hours, and following the reaction, the product is isolated using silica (B1680970) gel chromatography. acs.org This type of formylation, a variation of the Duff reaction, directly introduces the formyl groups onto the catechol ring. acs.orgwikipedia.org

Another widely employed multi-step strategy begins with phenols, which are first converted to salicylaldehydes through selective ortho-formylation. researchgate.netresearchgate.net These salicylaldehydes then undergo a Dakin oxidation, using reagents like hydrogen peroxide, to yield the corresponding catechol derivatives. researchgate.netnih.gov This two-step sequence is a versatile method for preparing substituted catechols from readily available phenolic starting materials. nih.gov Numerous methods exist for the initial formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and Gattermann reactions, though many suffer from low yields or poor regioselectivity. researchgate.netresearchgate.net

A key reaction in these pathways is the Duff reaction, which uses hexamethylenetetramine as the formylating agent. wikipedia.org While classic formylation methods are numerous, they often face challenges such as harsh conditions and the use of environmentally harmful reagents. researchgate.net

Optimization and Yield Enhancement in Established Syntheses

Efforts to improve the synthesis of diformylbenzene compounds have focused on optimizing reaction conditions and overcoming common pitfalls, such as low yields. For example, the direct formylation of catechol with urotropine has been reported to produce 1,2-dihydroxy-3,5-diformylbenzene with a yield of 50%. acs.org

One-pot procedures represent a significant optimization by combining multiple reaction steps without isolating intermediates. researchgate.net The conversion of phenols to catechols can be performed as a one-pot sequence, where the initial ortho-formylation is immediately followed by a Dakin oxidation. researchgate.netorgsyn.org This approach simplifies the experimental process, saves time, and can reduce waste, making it a more efficient synthetic route. researchgate.net

Exploration of Alternative Synthetic Routes

The quest for more efficient and sustainable methods has driven the exploration of alternative synthetic pathways, focusing on selectivity and green chemistry principles.

Chemo-selective Transformations

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of specifically substituted aromatic compounds. For the formylation of phenols, several methods have been developed to ensure the formyl group is added selectively at the ortho position to the hydroxyl group. rsc.org

One highly selective method uses a combination of paraformaldehyde and a magnesium dichloride-triethylamine base, which directs formylation specifically to the ortho position for many phenolic derivatives. researchgate.netmdma.ch This method has been successfully applied to various alkyl- and chloro-substituted phenols, providing the corresponding salicylaldehydes in excellent yields. mdma.ch Similarly, using dichloromethyl methyl ether with titanium tetrachloride (TiCl₄) allows for the ortho-formylation of electron-rich phenols with excellent yields and good regioselectivity, crucially avoiding the common problem of diformylation. mdma.ch

For the conversion of phenols to catechols, a palladium-catalyzed, silanol-directed C-H oxygenation process offers high site selectivity. nih.gov This advanced method works for both electron-neutral and electron-poor phenols, which are often challenging substrates for traditional methods like Dakin oxidation that can suffer from low selectivity. nih.gov

The table below summarizes various selective formylation methods for phenols.

Interactive Table: Selective Phenol Formylation Methods| Method | Reagents | Selectivity | Key Advantages |

|---|---|---|---|

| Magnesium Halide/Base | paraformaldehyde, MgCl₂, Et₃N | High ortho-selectivity | Avoids carcinogenic reagents, good yields for many phenols. rsc.orgmdma.ch |

| Titanium Tetrachloride | Dichloromethyl methyl ether, TiCl₄ | High ortho-selectivity | Excellent yields, avoids diformylation. mdma.ch |

| Duff Reaction (Copper-Mediated) | Hexamethylenetetramine, Copper | Improved yield and ortho-selectivity | Provides easy access to salicylaldehydes. researchgate.net |

| Casnati-Skattebøl Reaction | paraformaldehyde, MgCl₂, Et₃N in THF | ortho-selective | Forms the basis for one-pot syntheses. researchgate.net |

| Pd-Catalyzed Oxygenation | Pd catalyst, silanol (B1196071) directing group | High site-selectivity for C-H oxygenation | Works on electron-deficient phenols, novel mechanism. nih.gov |

Green Chemistry Approaches in Diformylbenzene Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aromatic aldehydes to reduce environmental impact. Key strategies include the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction methods like sonochemistry and hydrothermal synthesis.

Ultrasound-assisted synthesis has emerged as a powerful green technique. nih.gov The use of ultrasonic irradiation can dramatically reduce reaction times, increase yields, and allow for the use of greener solvents like water, or even solvent-free conditions. unito.itnih.govdocumentsdelivered.com For example, the condensation of aldehydes with β-naphthol under ultrasound irradiation in water achieved good yields (85–94%) in just 40 minutes. unito.it This method's advantages stem from the physical effects of acoustic cavitation, which promotes high-energy collisions and enhances reaction rates. unito.it

Hydrothermal synthesis , which uses water as a solvent at elevated temperatures and pressures, is another promising green approach. acs.org While high temperatures (280-360°C) can lead to the decomposition of some substituted aromatic aldehydes, this method avoids the use of toxic organic solvents. acs.org Studies have shown that formic acid in water can be an effective and greener medium for converting aromatic aldehydes into other functional groups, minimizing pollution. nih.gov

Mechanochemistry , or reactive grinding, offers a solvent-free alternative. A mechanochemical Duff reaction using hexamethylenetetramine (HMTA) and a small amount of sulfuric acid on a silica support has been shown to produce mono-formylated phenols with exclusive ortho-selectivity in high yields, avoiding the need for toxic solvents like trifluoroacetic acid. researchgate.net

Synthesis of Structurally Related Dihydroxy-Diformylbenzenes for Comparative Studies

The synthesis of structural analogues of 1,2-dihydroxy-3,5-diformylbenzene is crucial for structure-activity relationship (SAR) studies and for developing new molecular scaffolds. Researchers have developed synthetic routes to various isomers and substituted derivatives.

One such related compound is 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, which was synthesized from resveratrol (B1683913) using the Vilsmeier-Haack reaction. researchgate.net Other synthesized analogues include 4,6-dihydroxy-5-methyl-1,3-diformyl benzene (B151609) and 2,4-dihydroxy-benzene-1,3-dicarbaldehyde. rsc.orgnih.gov

The synthesis of 4-substituted-ortho-phthalaldehyde analogues, such as 4-methoxy- and 4-hydroxy-ortho-phthalaldehyde, has also been a focus. researchgate.net These compounds are valuable as building blocks for complex molecules and for use in fluorimetric analysis. researchgate.net An efficient synthesis was developed that proceeds via the protection of an unstable dihydroisobenzofuran-5-ol intermediate, followed by oxidation and deprotection steps to yield the final dialdehyde (B1249045) products in good yields. researchgate.net

The table below lists some of the structurally related dihydroxy-diformylbenzene compounds mentioned in the research.

Interactive Table: Structurally Related Dihydroxy-Diformylbenzene Compounds| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 1,2-Dihydroxy-3,5-diformylbenzene | 116315-07-2 | C₈H₆O₄ |

| 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | 3328-71-0 | C₈H₆O₄ |

| 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene | 22304-67-2 | C₉H₈O₄ |

| 2,4,6-Trihydroxyisophthalaldehyde | 4396-13-8 | C₈H₆O₅ |

| 4-Hydroxy-ortho-phthalaldehyde | N/A | C₈H₆O₃ |

| 4-Methoxy-ortho-phthalaldehyde | N/A | C₉H₈O₃ |

Synthesis of Positional Isomers (e.g., 2,5-Diformylbenzene-1,4-diol, 2,3-Dihydroxyterephthalaldehyde)

The precise positioning of functional groups on the benzene ring is a fundamental challenge in organic synthesis. The synthesis of positional isomers of dihydroxy-diformylbenzene, such as 2,5-diformylbenzene-1,4-diol and 2,3-dihydroxyterephthalaldehyde (B2954148), often requires multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity.

2,5-Diformylbenzene-1,4-diol (2,5-Dihydroxyterephthalaldehyde)

The synthesis of this isomer can also be approached through the formylation of hydroquinone (B1673460). While direct formylation of hydroquinone can be challenging, methods such as the Reimer-Tiemann reaction have been explored. sciencemadness.org This reaction typically involves the use of chloroform (B151607) and a strong base, like sodium hydroxide, to introduce formyl groups onto the aromatic ring. mychemblog.comnrochemistry.comwikipedia.org Another approach is the Duff reaction, which utilizes hexamine as the formylating agent. wikipedia.org

A common strategy involves the protection of the hydroxyl groups of hydroquinone, followed by formylation and subsequent deprotection. For instance, hydroquinone can be diacetylated, and the resulting hydroquinone diacetate can undergo a Fries rearrangement to introduce acetyl groups, which can then be oxidized to aldehydes.

2,3-Dihydroxyterephthalaldehyde

The synthesis of 2,3-dihydroxyterephthalaldehyde often starts from catechol. The Reimer-Tiemann reaction, when applied to catechol, can lead to the introduction of formyl groups at the ortho positions relative to the hydroxyl groups. sciencemadness.org However, controlling the regioselectivity to obtain the desired 1,4-diformyl product can be complex.

Alternative routes may involve the use of protecting groups to direct the formylation to the desired positions. For example, the hydroxyl groups of catechol can be protected, followed by a directed ortho-metalation and formylation sequence. Subsequent deprotection would then yield the target molecule.

A patented method describes the synthesis of a related compound, 2,3-dicyanohydroquinone, from p-benzoquinone via a 2,3-diformylhydroquinone intermediate using a urotropine acylation reaction. This highlights a potential pathway to 2,3-dihydroxyterephthalaldehyde from a quinone precursor.

Synthesis of Substituted Dihydroxy-Diformylbenzene Derivatives (e.g., methyl-substituted analogues)

The introduction of substituents, such as methyl groups, onto the dihydroxy-diformylbenzene scaffold allows for the fine-tuning of its electronic and steric properties. The synthesis of these derivatives often involves the formylation of a corresponding substituted dihydroxybenzene.

Methyl-Substituted Analogues

The synthesis of methyl-substituted dihydroxy-diformylbenzene derivatives can be achieved through the formylation of methyl-substituted hydroquinones or catechols. For instance, 2-methylhydroquinone can be a starting material for the synthesis of methyl-substituted 2,5-dihydroxy-1,4-benzenedicarboxaldehyde. mdma.ch

The Duff reaction and the Reimer-Tiemann reaction are again key methodologies for this purpose. wikipedia.orgwikipedia.org The Duff reaction, using hexamine and an acid like trifluoroacetic acid, has been shown to be effective in formylating phenols. mdma.ch The Reimer-Tiemann reaction, employing chloroform and a base, is another viable option, although yields and regioselectivity can vary depending on the substrate and reaction conditions. mdma.ch For example, the diformylation of p-cresol (B1678582) using the Reimer-Tiemann or Duff reaction can produce 2,6-diformyl-4-methylphenol. wikipedia.org

The synthesis of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, a methyl-substituted isomer, has been reported, and the compound is commercially available. mychemblog.com

| Starting Material | Reaction | Reagents | Product | Yield | Reference |

| p-Cresol | Duff Reaction | Hexamine, Acid | 2,6-Diformyl-4-methylphenol | - | wikipedia.org |

| p-Cresol | Reimer-Tiemann Reaction | Chloroform, Base | 2,6-Diformyl-4-methylphenol | - | wikipedia.org |

| 2-Methylhydroquinone | Formylation | - | Methyl-substituted 2,5-dihydroxy-1,4-benzenedicarboxaldehyde | - | mdma.ch |

| - | Optimized Synthesis | - | 2,5-Diformylbenzene-1,4-diol | 42% | wikipedia.org |

| Phenol | Reimer-Tiemann Reaction | Chloroform, NaOH | Salicylaldehyde (B1680747) | - | mychemblog.com |

Advanced Spectroscopic and Structural Elucidation of 1,2 Dihydroxy 3,5 Diformylbenzene

High-Resolution Spectroscopic Characterization Techniques

A thorough understanding of a molecule's structure and electronic properties relies on a suite of spectroscopic techniques. For 1,2-Dihydroxy-3,5-diformylbenzene, this would involve NMR for mapping the proton and carbon framework, IR and Raman spectroscopy for identifying functional group vibrations, and mass spectrometry for confirming molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While NMR data for related isomers such as 4-Hydroxyisophthalaldehyde and other dihydroxybenzene derivatives exist, specific ¹H and ¹³C NMR spectral data for 1,2-Dihydroxy-3,5-diformylbenzene, which would definitively establish the chemical shifts and coupling constants for its unique substitution pattern, are not documented in available scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Similarly, a detailed vibrational analysis through IR and Raman spectroscopy would provide valuable insights into the characteristic stretching and bending frequencies of the hydroxyl and formyl groups, as well as the aromatic ring. While general spectral regions for these functional groups are known, specific experimental spectra for 1,2-Dihydroxy-3,5-diformylbenzene are not available to create a detailed data table.

Mass Spectrometry (MS) for Molecular Integrity and Fragment Analysis

Mass spectrometry is essential for confirming the molecular weight of 1,2-Dihydroxy-3,5-diformylbenzene (C₈H₆O₄, M.W. 166.13 g/mol ) and for elucidating its fragmentation pathways. Although the molecular weight is known from its formula, detailed experimental mass spectra and fragmentation data that would be obtained from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are not reported.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for 1,2-Dihydroxy-3,5-diformylbenzene. Such a study would be invaluable for unambiguously confirming its molecular geometry.

Conformational Analysis and Isomerism

The conformational landscape and potential isomerism of 1,2-dihydroxy-3,5-diformylbenzene, also known by its IUPAC name 4,5-dihydroxybenzene-1,3-dicarbaldehyde, are dictated by the rotational freedom of its substituent groups—two hydroxyl (-OH) and two formyl (-CHO) groups—and the potential for intramolecular hydrogen bonding. The spatial arrangement of these groups gives rise to various conformers with distinct energy levels, while the possibility of proton transfer can lead to different isomeric forms.

A pivotal factor governing the conformational preference of 1,2-dihydroxy-3,5-diformylbenzene is the formation of intramolecular hydrogen bonds. The proximity of the hydroxyl and formyl groups allows for the formation of stabilizing hydrogen bond networks. Specifically, a hydrogen bond can form between the hydrogen atom of a hydroxyl group and the oxygen atom of an adjacent formyl group. This type of interaction, known as a resonance-assisted hydrogen bond (RAHB), is particularly strong due to the delocalization of π-electrons in the resulting six-membered ring-like structure. Studies on similar ortho-hydroxyaryl aldehydes and ketones have demonstrated the significant stabilizing effect of RAHB.

The presence of two hydroxyl groups and two formyl groups allows for several possible intramolecular hydrogen bonding schemes. The most stable conformers are expected to be those that maximize these favorable interactions, leading to a more planar and rigid structure.

The rotation of the formyl groups relative to the benzene (B151609) ring is a key conformational process. Theoretical studies on substituted benzaldehydes indicate that there are significant energy barriers to this rotation. For instance, computational studies on related N-benzhydrylformamides have calculated rotational barriers for the formyl group to be in the range of 20–23 kcal/mol. While not directly transferable, this suggests that the rotation of the formyl groups in 1,2-dihydroxy-3,5-diformylbenzene is also a restricted process. The planarity of the formyl group with the benzene ring is favored due to π-conjugation.

The relative orientation of the two formyl groups and the two hydroxyl groups gives rise to several potential conformers. These can be systematically described by the dihedral angles defined by the plane of the substituent and the plane of the benzene ring.

| Conformer | Dihedral Angle (O=C-C-C) - Formyl 1 | Dihedral Angle (O=C-C-C) - Formyl 2 | Dihedral Angle (H-O-C-C) - Hydroxyl 1 | Dihedral Angle (H-O-C-C) - Hydroxyl 2 | Relative Energy (kcal/mol) (Predicted) |

| Conformer A | ~0° | ~0° | ~0° | ~0° | 0 (most stable) |

| Conformer B | ~0° | ~180° | ~0° | ~0° | Higher |

| Conformer C | ~180° | ~180° | ~0° | ~0° | Higher |

| Conformer D | ~0° | ~0° | ~180° | ~0° | Higher |

Note: The data in this table is predicted based on the principles of intramolecular hydrogen bonding and steric hindrance derived from studies on analogous compounds. Specific experimental or computational data for 1,2-dihydroxy-3,5-diformylbenzene is not currently available in the public domain. The most stable conformer (A) is predicted to have both formyl groups and hydroxyl groups oriented to maximize intramolecular hydrogen bonding.

Isomerism in 1,2-dihydroxy-3,5-diformylbenzene can be considered in the form of tautomers. Keto-enol tautomerism is a possibility for dihydroxybenzenes. quora.com In this process, a proton from a hydroxyl group migrates to a carbon atom of the benzene ring, with a corresponding shift in double bonds to form a keto tautomer. For 1,2-dihydroxy-3,5-diformylbenzene, this would lead to the formation of a quinonoid-type structure. However, the high aromatic stability of the benzene ring suggests that the dihydroxy (enol) form is significantly more stable, and the equilibrium would lie heavily in favor of the aromatic isomer.

Computational and Theoretical Investigations of 1,2 Dihydroxy 3,5 Diformylbenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

No dedicated Density Functional Theory (DFT) studies on 1,2-Dihydroxy-3,5-diformylbenzene have been found in the surveyed literature. Such studies would be invaluable for understanding the molecule's fundamental properties. DFT calculations could provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of its most stable geometric configuration. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would shed light on its electronic properties, including its reactivity and potential as an electron donor or acceptor. The distribution of electron density and the electrostatic potential surface are also key parameters that would be elucidated through DFT, providing insights into intermolecular interactions.

Ab Initio Methods for High-Level Molecular Characterization

Similarly, there is no evidence of high-level ab initio calculations being performed for this compound. These methods, which are computationally more intensive than DFT, could offer an even more accurate characterization of the molecule's properties. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide benchmark data for its geometry and energetics, serving as a "gold standard" for other computational methods.

Molecular Dynamics Simulations

Solvent Effects on Molecular Conformation and Reactivity

The influence of different solvent environments on the conformation and reactivity of 1,2-Dihydroxy-3,5-diformylbenzene remains uninvestigated. MD simulations in explicit solvent models could predict how the molecule's shape and electronic structure change in polar versus non-polar solvents. This is of fundamental importance for predicting its behavior in various chemical and biological systems.

Reaction Mechanism Elucidation and Kinetic Studies

There is a lack of computational studies aimed at elucidating the reaction mechanisms and kinetics involving 1,2-Dihydroxy-3,5-diformylbenzene. Theoretical calculations could be employed to map out the potential energy surfaces of its reactions, identifying transition states and calculating activation energies. This would provide a molecular-level understanding of its reactivity and the pathways through which it transforms into other chemical species.

Theoretical Prediction of Reaction Pathways (e.g., Schiff base formation)

One of the most significant reactions involving aldehydes is the formation of Schiff bases (or imines) through condensation with primary amines. For 1,2-dihydroxy-3,5-diformylbenzene, which possesses two formyl groups, this reaction can lead to the formation of mono- or di-Schiff base products, paving the way for various macrocyclic and polymeric structures.

Theoretical predictions, primarily using Density Functional Theory (DFT), are instrumental in mapping out the reaction pathways for Schiff base formation. numberanalytics.comresearchgate.net These calculations can identify transition states and intermediates along the potential energy surface, revealing the step-by-step mechanism of the reaction. numberanalytics.com The process generally begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield the final imine product.

For 1,2-dihydroxy-3,5-diformylbenzene, the presence of two hydroxyl groups ortho to the formyl groups introduces additional complexity. These hydroxyl groups can influence the reactivity of the carbonyls through electronic effects and intramolecular hydrogen bonding. Computational studies on similar molecules, like 2,4-dihydroxybenzaldehyde, have shown that such substituents significantly impact the electronic properties and, consequently, the reaction barriers. conicet.gov.arijser.in In the case of 1,2-dihydroxy-3,5-diformylbenzene, it is predicted that the intramolecular hydrogen bonds between the hydroxyl protons and the carbonyl oxygens would need to be broken or rearranged during the reaction, which would affect the activation energy of the process.

The reaction can proceed in a stepwise manner, with the first Schiff base formation occurring at one formyl group, followed by a second reaction at the other. DFT calculations can predict the relative energies of the mono- and di-substituted products and the intermediates leading to them. This information is crucial for controlling the reaction to selectively synthesize a desired product. For instance, studies on the synthesis of Schiff bases from various dihydroxybenzaldehydes, such as 3,4-dihydroxybenzaldehyde, have demonstrated the feasibility of forming complex multinuclear structures, a process that can be modeled and understood through computational analysis. nih.gov

Table 1: Key Steps in the Theoretical Pathway of Schiff Base Formation

| Step | Description | Key Intermediates/States |

| 1 | Nucleophilic attack | Reactants, Hemiaminal |

| 2 | Proton transfer | Zwitterionic intermediate |

| 3 | Dehydration | Carbinolamine, Iminium ion |

| 4 | Final product formation | Schiff base (Imine) |

Estimation of Rate Coefficients and Branching Ratios for Gas-Phase Reactions

The gas-phase reactivity of 1,2-dihydroxy-3,5-diformylbenzene is of interest in fields such as atmospheric chemistry and high-temperature pyrolysis. Computational methods, including Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are employed to estimate reaction rate coefficients and branching ratios for various potential gas-phase reactions.

A primary reaction pathway for aromatic aldehydes in the gas phase is their reaction with hydroxyl (•OH) or nitrate (B79036) (NO₃) radicals, which are key atmospheric oxidants. copernicus.org Theoretical calculations can determine the activation barriers for different reaction channels, such as hydrogen abstraction from the aldehydic C-H bond or radical addition to the aromatic ring. For substituted benzaldehydes, studies have shown that the rate of reaction is highly dependent on the nature and position of the substituents. copernicus.org For example, electron-donating groups tend to increase the reaction rate with electrophilic radicals. copernicus.org The two hydroxyl groups on 1,2-dihydroxy-3,5-diformylbenzene are expected to activate the ring towards electrophilic attack, while the aldehydic C-H bonds remain susceptible to abstraction.

Theoretical calculations of bond dissociation energies (BDEs) can provide initial estimates of reactivity. The aldehydic C-H bond in benzaldehyde (B42025) has a BDE of approximately 380 kJ/mol, and this value is influenced by other substituents on the ring. copernicus.org Computational models can predict how the hydroxyl and additional formyl groups in 1,2-dihydroxy-3,5-diformylbenzene modify this BDE, thereby affecting the rate of hydrogen abstraction.

The following table presents experimental rate coefficients for the gas-phase reaction of various substituted benzaldehydes with the NO₃ radical. While data for 1,2-dihydroxy-3,5-diformylbenzene is not available, these values for related compounds illustrate the impact of substituents on reactivity.

Table 2: Experimental Rate Coefficients for the Gas-Phase Reaction of Aromatic Aldehydes with NO₃ Radicals at 298 K

| Compound | Rate Coefficient (10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) |

| Benzaldehyde | 2.6 ± 0.3 |

| o-Tolualdehyde | 8.7 ± 0.8 |

| m-Tolualdehyde | 4.9 ± 0.5 |

| p-Tolualdehyde | 4.9 ± 0.4 |

| 2,4-Dimethylbenzaldehyde | 15.1 ± 1.3 |

| 3,5-Dimethylbenzaldehyde | 6.2 ± 0.6 |

| Data sourced from Ren et al. (2021) copernicus.org |

The data suggests that methyl substitution, particularly at the ortho position, enhances the reaction rate. copernicus.org The strong activating effect of hydroxyl groups suggests that the rate coefficient for 1,2-dihydroxy-3,5-diformylbenzene would be significantly higher than that of benzaldehyde.

Hydrogen Bonding Analysis and Aromaticity Studies

The structure and properties of 1,2-dihydroxy-3,5-diformylbenzene are significantly influenced by intramolecular hydrogen bonding and the aromaticity of the benzene (B151609) ring. Computational chemistry provides powerful tools for quantifying these features.

Hydrogen Bonding Analysis:

The presence of two hydroxyl groups adjacent to the formyl groups allows for the formation of intramolecular hydrogen bonds (IMHBs). These bonds can be of the O-H···O=C type. The strength and geometry of these hydrogen bonds can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. rsc.org These analyses can quantify the electron density at the bond critical points of the hydrogen bonds, providing a measure of their strength. rsc.org

Computational studies on similar molecules, such as salicylic (B10762653) acid, have shown that IMHBs have a significant impact on the molecule's conformation, acidity, and reactivity. nih.gov For 1,2-dihydroxy-3,5-diformylbenzene, these IMHBs are expected to lock the conformation of the formyl groups, making the molecule more planar. This planarity, in turn, can enhance the electronic conjugation between the formyl groups and the benzene ring. The stability conferred by these hydrogen bonds can be estimated by comparing the energies of the hydrogen-bonded conformer with a hypothetical non-bonded conformer.

Aromaticity Studies:

Aromaticity is a key concept in organic chemistry, and for substituted benzenes like 1,2-dihydroxy-3,5-diformylbenzene, it can be quantified using several computational indices. The most common are the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetic-based Nucleus-Independent Chemical Shift (NICS). nih.govnih.gov

The HOMA index measures the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system like benzene and a value of 0 indicating a non-aromatic system. nih.gov The substituents on the benzene ring can either increase or decrease its aromaticity. The electron-withdrawing formyl groups and the electron-donating hydroxyl groups will have competing effects on the π-electron system of the ring.

The NICS index is calculated as the negative of the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring (NICS(1)). A more negative NICS value generally indicates a higher degree of aromaticity. nih.gov Computational studies on a wide range of substituted benzenes have shown how different functional groups perturb the aromaticity of the ring. nih.gov

Table 3: Typical Aromaticity Index Values for Reference Compounds

| Compound | HOMA | NICS(1) (ppm) | Aromaticity |

| Benzene | ~1.00 | ~ -10 to -11 | Aromatic |

| Cyclohexane | ~0.00 | ~ -2 | Non-aromatic |

| Cyclohexatriene (hypothetical) | ~0.00 | ~ +7 | Anti-aromatic |

| Values are approximate and depend on the level of theory used. nih.govresearchgate.net |

For 1,2-dihydroxy-3,5-diformylbenzene, it is expected that the combined electronic effects of the four substituents would lead to a HOMA value slightly lower than 1 and a NICS value that reflects a highly aromatic system, though likely perturbed from the ideal value of benzene.

Applications and Derivatives in Advanced Materials Science and Coordination Chemistry

Utilization as a Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The precisely defined geometry and reactive functional groups of 1,2-Dihydroxy-3,5-diformylbenzene make it an excellent candidate for the construction of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Design Principles for 1,2-Dihydroxy-3,5-diformylbenzene-based COFs/MOFs

The design of COFs and MOFs is a process guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. The use of 1,2-Dihydroxy-3,5-diformylbenzene in this context is governed by several key factors. The C2v symmetry of the molecule, with the two formyl groups positioned at the 1 and 3 positions relative to each other on the benzene (B151609) ring, dictates the potential angles of propagation for the resulting framework.

For COFs, the formyl groups can undergo condensation reactions with multitopic amines to form robust imine linkages, leading to the formation of two-dimensional (2D) or three-dimensional (3D) porous polymers. The catechol moiety (the two adjacent hydroxyl groups) can engage in intramolecular hydrogen bonding, which can enhance the planarity and stability of the resulting framework. This "conformational locking" is a crucial aspect in achieving highly crystalline materials. Furthermore, the hydroxyl groups can serve as secondary binding sites for guest molecules or be post-synthetically modified to introduce new functionalities.

In the case of MOFs, the catechol and formyl groups can both act as coordination sites for metal ions. The catechol unit can chelate to a metal center, while the formyl groups can either coordinate directly or be functionalized to provide additional donor atoms. The choice of metal ion and reaction conditions plays a critical role in determining the final topology of the MOF. The inherent porosity of these frameworks can be tuned by the choice of the co-ligand or linker that connects the 1,2-Dihydroxy-3,5-diformylbenzene units.

While direct research on COFs and MOFs synthesized from 1,2-Dihydroxy-3,5-diformylbenzene is not extensively documented in publicly available literature, the principles are well-established through studies on its isomers, such as 2,5-dihydroxy-terephthalaldehyde. nih.gov

Synthesis of Imine-Linked and other Covalent Frameworks

The most common method for synthesizing COFs from aldehyde-containing building blocks like 1,2-Dihydroxy-3,5-diformylbenzene is through imine condensation with polyamines. ntu.edu.sg This reaction is typically carried out under solvothermal conditions, where the reactants are heated in a high-boiling point solvent, often in the presence of an acid catalyst such as acetic acid. The reversibility of the imine bond formation is key to the "error-checking" process that allows for the formation of a crystalline, ordered framework rather than an amorphous polymer.

A general synthetic scheme would involve the reaction of 1,2-Dihydroxy-3,5-diformylbenzene with a complementary multitopic amine, for instance, a linear diamine for a 1D polymer, a trigonal triamine for a 2D hexagonal framework, or a tetrahedral tetraamine (B13775644) for a 3D network. The choice of solvent is crucial and can influence the morphology and crystallinity of the resulting COF. rsc.org

Beyond imine linkages, other covalent bonds can be envisioned for the construction of frameworks from this building block. For example, Knoevenagel condensation with molecules containing active methylene (B1212753) groups could lead to the formation of C=C linked frameworks.

Structural Diversity and Topology Control in Framework Architectures

The structural diversity of frameworks derived from 1,2-Dihydroxy-3,5-diformylbenzene is a direct consequence of the principles of reticular chemistry. By carefully selecting the geometry of the co-linker, a wide range of network topologies can be targeted. For instance, combining this C2v symmetric linker with a linear C2 symmetric linker would be expected to produce a different network than when combined with a D3h symmetric trigonal linker.

The resulting frameworks can exhibit various pore sizes and shapes, which are critical for applications such as gas storage, separation, and catalysis. The stacking of 2D layers in COFs can also be controlled, leading to different interlayer arrangements (e.g., eclipsed vs. staggered), which in turn affects the material's properties. The presence of the catechol group can also influence the interlayer interactions through hydrogen bonding.

Tailoring Framework Properties through Monomer Functionalization

The properties of COFs and MOFs can be finely tuned by modifying the building blocks. In the case of 1,2-Dihydroxy-3,5-diformylbenzene, functionalization can occur at the aromatic ring or by derivatizing the hydroxyl or formyl groups prior to polymerization. For example, introducing electron-donating or withdrawing groups onto the benzene ring can alter the electronic properties of the resulting framework, which is relevant for applications in catalysis and sensing.

Post-synthetic modification offers another avenue for tailoring framework properties. The catechol unit is particularly amenable to such modifications. It can be used to anchor metal ions or organic functional groups after the framework has been constructed. This allows for the introduction of functionalities that might not be stable under the initial synthesis conditions. For example, the hydroxyl groups within the pores of a COF can be used to coordinate with metal ions, creating single-site catalysts. nih.gov

Role in Schiff Base Ligand Synthesis and Coordination Chemistry

The diformyl functionality of 1,2-Dihydroxy-3,5-diformylbenzene makes it an excellent precursor for the synthesis of Schiff base ligands. These ligands are of great interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

Synthesis of Novel Ditopic and Multidentate Schiff Base Ligands

The reaction of 1,2-Dihydroxy-3,5-diformylbenzene with primary amines leads to the formation of Schiff bases, where the C=O of the aldehyde is replaced by a C=N imine group. By using diamines or other polyamines, ditopic or multidentate ligands can be readily synthesized. A ditopic ligand possesses two distinct binding sites, allowing it to bridge two metal centers.

The synthesis typically involves the condensation of the dialdehyde (B1249045) with two equivalents of a monoamine or one equivalent of a diamine in a suitable solvent like ethanol (B145695) or methanol, often with gentle heating. jmchemsci.com The catechol group provides an additional O,O'-donor site, which can coordinate to a metal ion in conjunction with the imine nitrogen atoms. This results in the formation of compartmental ligands, where the two coordination pockets can accommodate one or two metal ions.

The nature of the amine used in the synthesis dictates the properties of the resulting Schiff base ligand. By varying the amine, the steric and electronic properties of the ligand can be systematically tuned, which in turn influences the geometry and reactivity of the metal complexes.

| Reactant Amine | Resulting Ligand Type | Potential Metal Coordination |

| Monoamine | Bidentate or Tridentate (per formyl group) | Formation of mononuclear or dinuclear complexes |

| Diamine | Tetradentate or Hexadentate | Formation of dinuclear macrocyclic or polymeric complexes |

| Triamine | Multidentate | Formation of complex 3D coordination polymers |

Complexation Studies with Transition Metal Ions

The catechol and aldehyde moieties in 1,2-dihydroxy-3,5-diformylbenzene are excellent coordinating sites for a wide range of transition metal ions. The formation of stable complexes is a cornerstone of its application in coordination chemistry. The stability of these complexes is quantified by their formation constants (also known as stability constants), which are a measure of the strength of the interaction between the metal ion and the ligand in solution. wikipedia.org

The stability of the resulting metal complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

The coordination geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. For instance, with transition metals that favor octahedral coordination, 1,2-dihydroxy-3,5-diformylbenzene can act as a bidentate or tridentate ligand, with the remaining coordination sites being occupied by solvent molecules or other ligands. The characterization of these complexes is accomplished through various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction. mtct.ac.inresearchgate.net

Table 1: Representative Stability Constants and Spectroscopic Data for Transition Metal Complexes with Similar Phenolic Aldehyde Ligands

| Metal Ion | log K₁ | log K₂ | λ_max (nm) | Coordination Geometry |

| Cu(II) | 8.5 | 7.2 | 634 | Distorted Octahedral |

| Ni(II) | 7.8 | 6.5 | 580 | Octahedral |

| Co(II) | 7.5 | 6.1 | 550 | Octahedral |

| Zn(II) | 7.0 | 5.8 | - | Tetrahedral/Octahedral |

| Mn(II) | 5.9 | 4.7 | - | Octahedral |

Note: The data presented in this table are representative values for transition metal complexes with structurally similar phenolic aldehyde ligands and are intended for illustrative purposes. Actual values for 1,2-dihydroxy-3,5-diformylbenzene complexes may vary.

Self-Assembly of Metallosupramolecular Structures

The directional and predictable nature of coordination bonds makes 1,2-dihydroxy-3,5-diformylbenzene an ideal candidate for the construction of intricate metallosupramolecular architectures through self-assembly. beilstein-journals.orgnih.gov In this process, the ligand and a suitable metal ion with a defined coordination geometry spontaneously organize into a thermodynamically stable, discrete, or polymeric superstructure. beilstein-journals.orgnih.gov

The design of these structures is predicated on the geometric information encoded in the ligand and the metal ion. For example, the use of a linear ditopic ligand with a square-planar metal ion can lead to the formation of a molecular square. Similarly, the combination of a tritopic ligand with a metal ion that favors octahedral coordination can result in the formation of a three-dimensional cage-like structure.

Design of Conjugated Macrocycles and Cages

The reactivity of the formyl groups of 1,2-dihydroxy-3,5-diformylbenzene can be exploited to synthesize conjugated macrocycles and cages. These structures are of significant interest due to their unique host-guest properties and their potential applications in sensing, catalysis, and molecular recognition.

The synthesis of such macrocycles often involves the condensation of the diformyl compound with a diamine. The choice of the diamine linker allows for precise control over the size, shape, and functionality of the resulting macrocycle. For example, the use of a rigid aromatic diamine can lead to the formation of a planar, conjugated macrocycle, while a flexible aliphatic diamine can result in a more three-dimensional, cage-like structure.

The catechol unit of 1,2-dihydroxy-3,5-diformylbenzene can also be used as a template for the synthesis of macrocycles. By coordinating two metal ions to the dihydroxy groups, the two formyl groups can be brought into close proximity, facilitating a macrocyclization reaction with a suitable linker.

Precursor for Advanced Organic Materials

The rich chemistry of 1,2-dihydroxy-3,5-diformylbenzene also makes it a valuable precursor for the synthesis of a variety of advanced organic materials with interesting electronic and photophysical properties.

Synthesis of Photoactive and Optoelectronic Materials

The extended π-conjugation that can be achieved by derivatizing the aldehyde groups of 1,2-dihydroxy-3,5-diformylbenzene makes it an attractive starting material for the synthesis of photoactive and optoelectronic materials. For instance, the condensation of 1,2-dihydroxy-3,5-diformylbenzene with aromatic or heteroaromatic amines can lead to the formation of Schiff bases with intense fluorescence and large Stokes shifts.

These Schiff base ligands can also be used to synthesize metal complexes with interesting photophysical properties. The coordination of the ligand to a metal ion can lead to a red-shift in the absorption and emission spectra, as well as an increase in the quantum yield of fluorescence. These properties make such complexes promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics.

Development of Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability. nih.gov These properties make them attractive for a wide range of applications, including gas storage and separation, catalysis, and sensing. northwestern.edu

1,2-Dihydroxy-3,5-diformylbenzene can be used as a monomer for the synthesis of POPs through polycondensation reactions. For example, the reaction of 1,2-dihydroxy-3,5-diformylbenzene with a multifunctional amine, such as melamine, can lead to the formation of a highly cross-linked, porous polymer. nih.gov The porosity of these materials can be tuned by varying the length and rigidity of the amine linker.

The catechol unit of 1,2-dihydroxy-3,5-diformylbenzene can also be used to introduce functionality into the POPs. For instance, the hydroxyl groups can be used as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with enhanced catalytic activity or gas sorption properties.

Future Research Directions and Outlook

Advanced Synthetic Strategies for Complex Architectures

The synthesis of complex, high-molecular-weight structures from 1,2-dihydroxy-3,5-diformylbenzene is a key area for future exploration. Traditional condensation reactions, while effective for producing simple Schiff base polymers, often result in intractable, low-molecular-weight powders. nih.gov Future research will likely focus on advanced polymerization techniques to create more sophisticated and processable materials.

One promising avenue is the development of controlled polymerization methods that allow for the synthesis of well-defined polymer architectures. This could involve techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), adapted for Schiff base polymerizations. Such methods would provide precise control over molecular weight, polydispersity, and end-group functionality, enabling the creation of block copolymers and other complex topologies.

Furthermore, the principles of reticular chemistry, which guide the synthesis of crystalline porous materials like Covalent Organic Frameworks (COFs), offer a powerful strategy for creating highly ordered, three-dimensional networks from 1,2-dihydroxy-3,5-diformylbenzene. nih.gov The directional bonding and specific geometry of this monomer can be exploited to design and synthesize novel 3D COFs with predictable structures and pore sizes. nih.gov Overcoming the challenges of large-scale synthesis of COFs, which is currently in its early stages, will be crucial for their practical application. unt.edu

Rational Design of 1,2-Dihydroxy-3,5-diformylbenzene-Derived Materials with Tunable Properties

A significant advantage of using 1,2-dihydroxy-3,5-diformylbenzene as a monomer is the potential for rational design of materials with specific, tunable properties. The reactivity of the aldehyde and hydroxyl groups allows for a wide range of chemical modifications, both pre- and post-synthesis.

The selection of the amine co-monomer in Schiff base polymerization is a primary tool for tuning the properties of the resulting polymer. By varying the electronic and steric properties of the diamine, researchers can influence the polymer's solubility, thermal stability, and optoelectronic characteristics. For instance, incorporating flexible aliphatic diamines could lead to more processable polymers, while rigid aromatic diamines could enhance thermal stability.

The inherent porosity of COFs derived from 1,2-dihydroxy-3,5-diformylbenzene can also be precisely controlled. rice.edu The choice of co-monomer and the reaction conditions can be used to tailor the pore size, shape, and surface chemistry of the resulting framework. This opens up possibilities for applications in gas storage and separation, catalysis, and sensing. For example, the incorporation of specific functional groups within the pores could lead to materials with high selectivity for CO2 capture.

The photocatalytic activity of salicylaldehyde-based compounds suggests that materials derived from 1,2-dihydroxy-3,5-diformylbenzene could be designed as efficient visible-light photocatalysts. nih.gov Deprotonation of the hydroxyl groups can lead to a significant red-shift in the absorption spectrum and an increase in fluorescence quantum yield, making these materials suitable for driving chemical reactions with visible light. nih.gov

In Situ Spectroscopic Characterization during Material Formation

Understanding the formation mechanisms of materials derived from 1,2-dihydroxy-3,5-diformylbenzene is crucial for controlling their structure and properties. In situ spectroscopic techniques offer a powerful window into the dynamic processes that occur during polymerization and framework assembly.

Techniques such as in-situ X-ray powder diffraction (XRPD) and Raman spectroscopy can provide real-time information on the evolution of crystallinity and the formation of chemical bonds during the synthesis of COFs. chemrxiv.orgresearchgate.netchemrxiv.org These methods can help identify reaction intermediates, understand the role of catalysts and solvents, and elucidate the templating effects that guide the formation of porous structures. chemrxiv.orgresearchgate.netchemrxiv.org

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for monitoring the formation of both metal-organic frameworks (MOFs) and COFs. nih.govrsc.org It can provide insights into the liquid-phase reactions and the kinetics of crystallization, allowing for the determination of activation energies for nucleation and growth. rsc.org Applying these techniques to the synthesis of materials from 1,2-dihydroxy-3,5-diformylbenzene will enable a more fundamental understanding of their formation and lead to more rational and reproducible synthetic protocols.

Integration of 1,2-Dihydroxy-3,5-diformylbenzene Derivatives in Hybrid Materials

The integration of 1,2-dihydroxy-3,5-diformylbenzene-based structures into hybrid materials is a promising strategy for creating multifunctional systems with enhanced properties. By combining the unique features of these organic components with the properties of inorganic materials, new classes of materials with synergistic functionalities can be developed.

One exciting direction is the development of organic-inorganic hybrid perovskites incorporating Schiff bases derived from salicylaldehyde (B1680747) analogues. Such materials have shown robust nonlinear optical responses and large spontaneous polarization, opening up possibilities for applications in ferroelectrics and optoelectronics. rsc.org

Another approach involves the modification of existing materials, such as cellulose (B213188), with Schiff bases derived from 1,2-dihydroxy-3,5-diformylbenzene. For example, a polyethylenimine/salicylaldehyde modified cellulose Schiff base has been developed as a selective and sensitive colorimetric sensor for Fe3+ ions. nih.gov This demonstrates the potential for creating low-cost, biodegradable sensors for environmental monitoring.

Furthermore, the encapsulation of metal nanoparticles within porous organic polymers derived from 1,2-dihydroxy-3,5-diformylbenzene can lead to highly active and recyclable heterogeneous catalysts. The porous framework would provide a high surface area and prevent the aggregation of the nanoparticles, while the functional groups of the polymer could enhance catalytic activity and selectivity. researchgate.net

Theoretical Guided Materials Discovery and Optimization

Computational modeling and theoretical calculations are poised to play an increasingly important role in the discovery and optimization of materials derived from 1,2-dihydroxy-3,5-diformylbenzene. Density Functional Theory (DFT) and other computational methods can be used to predict the structures, properties, and reactivity of these materials before they are synthesized in the lab.

Theoretical calculations can guide the rational design of COFs with specific topologies and pore structures. nih.gov By simulating the self-assembly process, researchers can identify the most promising building blocks and reaction conditions for achieving a desired framework. Computational screening can also be used to predict the gas adsorption properties of different COF structures, accelerating the discovery of new materials for carbon capture and other applications.

For catalytic applications, theoretical modeling can be used to elucidate reaction mechanisms and identify the active sites in materials derived from 1,2-dihydroxy-3,5-diformylbenzene. This understanding can then be used to design more efficient and selective catalysts. For example, DFT calculations have been used to understand the sensing mechanism of a salicylaldehyde-based Schiff base sensor for Fe3+ ions. nih.gov

The integration of computational modeling with experimental synthesis and characterization will create a powerful feedback loop for the accelerated discovery and optimization of new materials based on 1,2-dihydroxy-3,5-diformylbenzene. This synergistic approach will be essential for realizing the full potential of this versatile chemical building block.

Q & A

Q. How can the acidity constants (pKa) of 1,2-dihydroxy-3,5-diformylbenzene be experimentally determined?

- Methodological Answer : The pKa values can be determined via spectrophotometric titration in a controlled ionic medium (e.g., 0.10 mol L⁻¹ NaCl) across a broad pH range (1.78–11.54). UV-Vis spectral data collected at wavelengths between 290–720 nm are processed using computational tools like the SQUAD program, which resolves overlapping equilibria and calculates pKa values with statistical validation (e.g., ±0.04 uncertainty). This method ensures accuracy even for polyprotic systems with multiple ionizable groups .

Q. What synthetic strategies are suitable for preparing 1,2-dihydroxy-3,5-diformylbenzene derivatives?

- Methodological Answer : Derivatives can be synthesized via regioselective formylation of dihydroxybenzene precursors under controlled conditions. For example, the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces formyl groups at the 3- and 5-positions. Subsequent protection of hydroxyl groups (e.g., silylation or acetylation) ensures stability during purification. Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by NMR .

Q. How can structural analogs of 1,2-dihydroxy-3,5-diformylbenzene be distinguished spectroscopically?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy. For instance, the presence of formyl groups is confirmed by carbonyl stretching vibrations at ~1680–1700 cm⁻¹ in IR. In NMR, the aromatic protons adjacent to hydroxyl groups show deshielding (δ 10–12 ppm), while formyl protons appear as singlets near δ 9.5–10 ppm. X-ray crystallography can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What mechanisms underlie the interaction of 1,2-dihydroxy-3,5-diformylbenzene with transition metals?

- Methodological Answer : The compound acts as a polydentate ligand, coordinating metals via hydroxyl and formyl oxygen atoms. For example, in titanometric assays, it forms stable 1:2 (metal:ligand) complexes detectable by UV-Vis spectroscopy (absorbance peaks at ~380 nm). Competitive binding studies with EDTA can quantify stability constants (log K). Density functional theory (DFT) simulations further elucidate electronic interactions and geometry .

Q. How does 1,2-dihydroxy-3,5-diformylbenzene participate in microbial degradation of aromatic pollutants?

- Methodological Answer : In biodegradation pathways, the compound may serve as an intermediate in the catabolism of terephthalic acid derivatives. Enzymes like terephthalic acid-1,2-dioxygenase oxidize it to catechol analogs, which are cleaved by 3,4-dioxygenases into tricarboxylic acid (TCA) cycle substrates. Isotopic labeling (¹³C/¹⁴C) and LC-MS track carbon assimilation into microbial biomass and CO₂ .

Q. How can conflicting spectral data for 1,2-dihydroxy-3,5-diformylbenzene complexes be resolved computationally?

- Methodological Answer :

Use multivariate curve resolution (MCR) or global analysis software (e.g., SPECFIT) to deconvolute overlapping absorption bands. For kinetic studies, time-resolved spectroscopy coupled with singular value decomposition (SVD) isolates species-specific spectra. Cross-validation with electrochemical data (cyclic voltammetry) ensures consistency in redox behavior .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What role does 1,2-dihydroxy-3,5-diformylbenzene play in enzymatic inhibition studies?

- Methodological Answer : Its structural similarity to salicylic acid allows competitive inhibition of cyclooxygenase (COX) enzymes. Assays involve pre-incubating the enzyme with the compound, followed by monitoring arachidonic acid conversion via HPLC. Ki values are derived from Lineweaver-Burk plots. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to active sites .

Data Interpretation and Validation

Q. How can researchers validate the purity of 1,2-dihydroxy-3,5-diformylbenzene batches?

- Methodological Answer : Combine reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection (DAD) to quantify impurities (<1%). Mass balance analysis (theoretical vs. experimental yield) and elemental analysis (C, H, O) confirm stoichiometric purity. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What computational tools are recommended for modeling the redox behavior of 1,2-dihydroxy-3,5-diformylbenzene?

- Methodological Answer : Gaussian 16 or ORCA software packages enable DFT calculations of redox potentials (E⁰) using the B3LYP functional and 6-311++G(d,p) basis set. Solvent effects are modeled via the conductor-like polarizable continuum model (CPCM). Compare computed E⁰ values with experimental cyclic voltammetry data (±0.1 V tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.